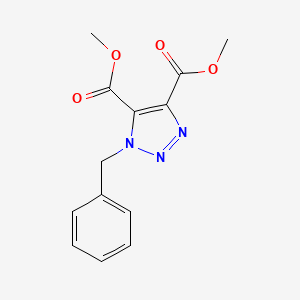

dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles . These compounds are important heterocycles with pharmaceutical properties and biological activities . They are widely used in organic synthesis, materials science, dye chemistry, and agriculture chemistry .

Synthesis Analysis

A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions . This method includes the reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride . This method offers a different perspective for fully substituted 1,2,3-triazoles with high regioselectivity and high yields .Molecular Structure Analysis

The structure of fully substituted triazoles was verified using FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .Chemical Reactions Analysis

There are different synthetic strategies in the literature for the synthesis of 1,2,3-triazoles, but the most preferred pathway for this type of compounds is based on Sharpless and Fokin’s methodologies . These reactions are based on the 1,3-cycloaddition reaction, and such reagents as α-bromoacroleins, enaminones, 1,3-dicarbonyl compounds, β-ketosulfones are generally used in these transformations .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Molecular Docking

Synthesis and Inhibition Properties Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and its derivatives have been synthesized under green chemistry conditions, focusing on environmental friendliness by avoiding solvents and catalysts. These compounds exhibited significant inhibition properties on xanthine oxidase (XO) activity, suggesting potential therapeutic applications. The study included molecular docking to evaluate the compounds' modes of inhibition and their interactions with the XO protein at an atomic level, revealing a good correlation between docking results and experimental inhibition data (Güler Yagiz et al., 2021).

Organic Synthesis and Material Science

Efficient Synthesis of Fluoroalkylated Triazoles Research on this compound extends to its use in the efficient synthesis of fluoroalkylated triazoles and novel gem-difluorinated compounds. These compounds are synthesized via regiospecific 1,3-dipolar cycloaddition reactions, and their synthesis and applications are crucial in medicinal chemistry and material science (W. Peng & Shizheng Zhu, 2003).

Novel Methodology in Chemical Synthesis

Regioselective Synthesis of Triazoloapyrimidinedicarboxylates A novel synthesis method for dimethyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates has been developed, involving the one-pot condensation of 3-amino-1H-1,2,4-triazole, dimethyl acetylenedicarboxylate, and aryl aldehydes. This method leverages silica sodium carbonate as a solid base catalyst, making the procedure mild, convenient, and environmentally benign (B. Karami, Mahnaz Farahi, & Zohreh Banaki, 2015).

Mecanismo De Acción

Target of Action

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, also known as Dimethyl 1-benzyltriazole-4,5-dicarboxylate, is a complex compound with a variety of potential targets. One of the primary targets of this compound is acetylcholine esterase (AChE) . AChE is an enzyme that is crucial for nerve function as it breaks down acetylcholine, a neurotransmitter that sends signals in the nervous system .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its function . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can result in enhanced nerve signal transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting AChE, the compound increases the concentration of acetylcholine, thereby affecting the functioning of this pathway .

Result of Action

The inhibition of AChE by this compound can lead to a variety of molecular and cellular effects. For instance, it can enhance nerve signal transmission by increasing the concentration of acetylcholine . Additionally, some derivatives of this compound have shown cytotoxic activity against certain cancer cell lines .

Propiedades

IUPAC Name |

dimethyl 1-benzyltriazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-12(17)10-11(13(18)20-2)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJJUFPCCWACER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide](/img/structure/B2406269.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-4-carboxamide](/img/structure/B2406272.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2406275.png)

![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406276.png)

![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2406278.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406279.png)

![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2406285.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)